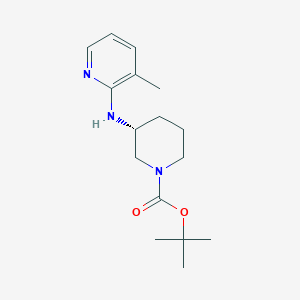
TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated piperidine derivative.
Attachment of the Pyridine Moiety: The pyridine moiety can be attached through coupling reactions, such as Suzuki or Heck coupling, using appropriate pyridine derivatives.
Formation of the Carboxylate Ester: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the piperidine with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the pyridine moiety.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including as an analgesic, anti-inflammatory, or anticancer agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of TERT-BUTYL (R)-3-((3-METHYLPYRIDIN-2-YL)AMINO)PIPERIDINE-1-CARBOXYLATE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular pathways involved would require detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine, 4-aminopiperidine, and 1-benzylpiperidine share structural similarities.
Pyridine Derivatives: Compounds such as 2-methylpyridine, 3-aminopyridine, and 4-pyridinecarboxylic acid are structurally related.
Uniqueness
Tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C16H25N3O2 |
|---|---|
Poids moléculaire |
291.39 g/mol |
Nom IUPAC |
tert-butyl (3R)-3-[(3-methylpyridin-2-yl)amino]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H25N3O2/c1-12-7-5-9-17-14(12)18-13-8-6-10-19(11-13)15(20)21-16(2,3)4/h5,7,9,13H,6,8,10-11H2,1-4H3,(H,17,18)/t13-/m1/s1 |
Clé InChI |
DMUDZAOSBIXWFX-CYBMUJFWSA-N |
SMILES isomérique |
CC1=C(N=CC=C1)N[C@@H]2CCCN(C2)C(=O)OC(C)(C)C |
SMILES canonique |
CC1=C(N=CC=C1)NC2CCCN(C2)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


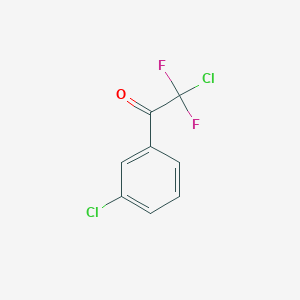
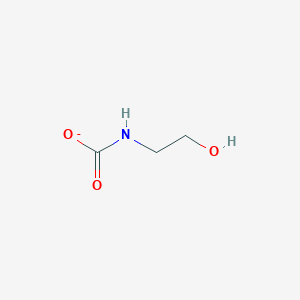
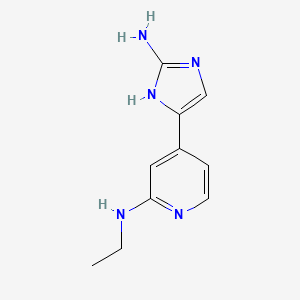
![2-Sulfamoyl-6-methoxythieno[3,2-b]pyridine](/img/structure/B8442618.png)
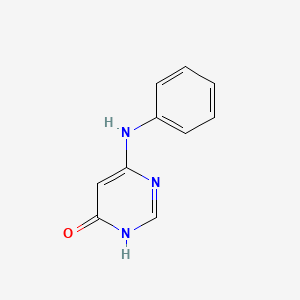

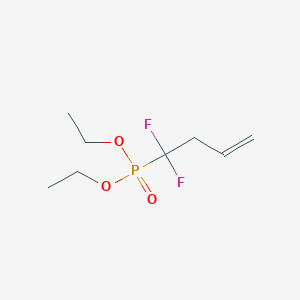
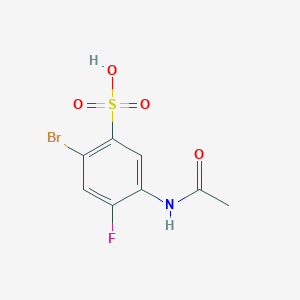
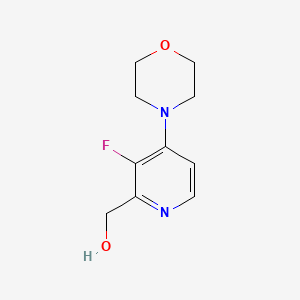
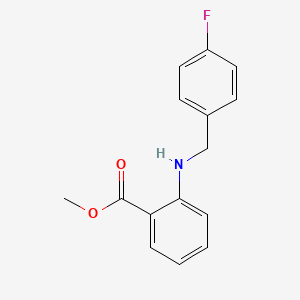
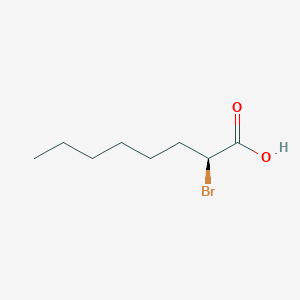
![N-[(3-bromophenyl)methyl]cyclopropanecarboxamide](/img/structure/B8442682.png)
![Benzoyl chloride, 5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-(methylthio)-](/img/structure/B8442686.png)
![3-(1-Piperazinyl)-1,2,4-thiadiazolo[4,5-a]benzimidazole](/img/structure/B8442699.png)
